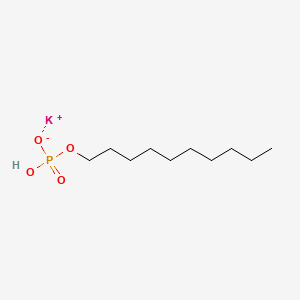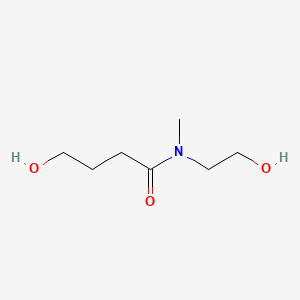
Phosphoric acid, monodecyl ester, potassium salt
Overview
Description
Phosphoric acid, monodecyl ester, potassium salt is a chemical compound with the molecular formula C10H22KO4P. It is also known as potassium decyl hydrogen phosphate. This compound is a type of ester derived from phosphoric acid and decyl alcohol, with potassium as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, monodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with decyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
H3PO4+C10H21OH→C10H21OPO3H2
The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:
C10H21OPO3H2+KOH→C10H21OPO3K+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, monodecyl ester, potassium salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of phosphoric acid and decyl alcohol.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphoric acid and decyl alcohol.
Substitution: Various substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Scientific Research Applications
Phosphoric acid, monodecyl ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
Mechanism of Action
The mechanism of action of phosphoric acid, monodecyl ester, potassium salt involves its interaction with various molecular targets. As an amphiphilic compound, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in the study of membrane-associated processes and in the formulation of drug delivery systems. The compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparison with Similar Compounds
Phosphoric acid, monodecyl ester, potassium salt can be compared with other similar compounds, such as:
- Phosphoric acid, monoethyl ester, potassium salt
- Phosphoric acid, monobutyl ester, potassium salt
- Phosphoric acid, monooctyl ester, potassium salt
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length (decyl group), which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to shorter or longer alkyl chain esters.
Properties
CAS No. |
68427-32-7 |
|---|---|
Molecular Formula |
C10H23KO4P |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
potassium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13); |
InChI Key |
KFLQSQWIYPTJSM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)O.[K] |
| 68427-32-7 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine](/img/structure/B3193081.png)






![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)




